3-Methoxy-3-methyl-1,4-dioxan-2-ol
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Overview
Description
3-Methoxy-3-methyl-1,4-dioxan-2-ol is an organic compound with the molecular formula C6H12O3 It is a derivative of dioxane, characterized by the presence of methoxy and methyl groups attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-3-methyl-1,4-dioxan-2-ol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes utilize efficient catalysts and continuous removal of by-products to ensure high yields and purity. The use of molecular sieves or orthoesters can enhance the efficiency of water removal during the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methyl-1,4-dioxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: Alkyl halides, acyl chlorides, RLi, RMgX.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or other reduced derivatives .
Scientific Research Applications
3-Methoxy-3-methyl-1,4-dioxan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methyl-1,4-dioxan-2-ol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar in structure but with different substituents.
4-Methyl-1,3-dioxane: Another dioxane derivative with a methyl group.
1,4-Dioxan-2-ol: A related compound with a hydroxyl group.
Uniqueness
3-Methoxy-3-methyl-1,4-dioxan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy and methyl groups influence its stability, solubility, and reactivity compared to other dioxane derivatives .
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methoxy-3-methyl-1,4-dioxan-2-ol |
InChI |
InChI=1S/C6H12O4/c1-6(8-2)5(7)9-3-4-10-6/h5,7H,3-4H2,1-2H3 |
InChI Key |
FISAXPXZQNLDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCO1)O)OC |
Origin of Product |
United States |
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